1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a synthetic organic compound that features a complex molecular structure. It contains a benzodioxole ring, a pyridine ring, and an azetidine ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and pyridine intermediates, followed by their coupling with the azetidine ring under specific reaction conditions such as temperature, pressure, and the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide: Lacks the methyl group on the pyridine ring.
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide.
Uniqueness
The presence of the methyl group on the pyridine ring and the specific arrangement of the functional groups in 1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide may confer unique properties, such as enhanced biological activity or improved stability, compared to similar compounds.
Biological Activity
1-(2H-1,3-benzodioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the compound's biological activity, including its mechanisms of action, cellular effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique structure that includes a benzodioxole moiety, which is known for various biological activities. The presence of the azetidine ring contributes to its pharmacological properties.
IUPAC Name
This compound
Molecular Formula
C19H20N2O4
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the S phase, effectively halting the proliferation of cancer cells.
- Apoptosis Induction : It promotes apoptosis in cancer cells by influencing mitochondrial membrane potential and activating caspases, which are crucial for the apoptotic process .
Case Study: Cytotoxic Effects
A study evaluated the cytotoxic effects of related benzodioxole derivatives on A549 human lung adenocarcinoma and C6 rat glioma cells. The results indicated that certain derivatives led to significant reductions in cell viability and increased early and late apoptotic cell populations (Table 1).
Compound | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Viability (%) |
---|---|---|---|
Control | 4.5 | 3.1 | 94.3 |
Compound A | 25.0 | 12.11 | 60.2 |
Cisplatin | 16.3 | 32.4 | 69.0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes involved in cancer progression, such as tubulin polymerization.
- Gene Expression Modulation : The compound can alter gene expression profiles associated with cell survival and apoptosis.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as benzo[d][1,3]dioxol derivatives, this compound stands out due to its unique combination of functional groups that enhance its biological activity.
Compound Name | Structure Type | Anticancer Activity |
---|---|---|
Compound A | Benzodioxole Derivative | Moderate |
Compound B | Benzodioxole Carboxamide | High |
1-(2H-1,3-benzodioxole...) | Azetidine Derivative | Very High |
Additional Biological Activities
Beyond anticancer effects, preliminary studies suggest potential antidiabetic properties linked to α-amylase inhibition, indicating a broader therapeutic application spectrum .
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-3-2-4-16(19-11)20-17(22)13-8-21(9-13)18(23)12-5-6-14-15(7-12)25-10-24-14/h2-7,13H,8-10H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFZKIGHIXTURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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